molecular formula C21H26BF4NO B8219324 5,7-Di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate

5,7-Di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate

Cat. No.: B8219324
M. Wt: 395.2 g/mol
InChI Key: LTQHJVRMJMLRML-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

5,7-Di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For instance, oxidation may yield higher oxidation state compounds, while reduction can produce lower oxidation state derivatives. Substitution reactions can result in various substituted benzoxazolium compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,7-Di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate involves its ability to act as a fluorescent probe. It interacts with specific molecular targets, emitting fluorescence upon excitation by light. This property is utilized in various imaging and diagnostic applications . The molecular pathways involved include the absorption of light energy and subsequent emission of fluorescence, which can be detected and analyzed .

Comparison with Similar Compounds

Properties

IUPAC Name

5,7-ditert-butyl-3-phenyl-1,3-benzoxazol-3-ium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26NO.BF4/c1-20(2,3)15-12-17(21(4,5)6)19-18(13-15)22(14-23-19)16-10-8-7-9-11-16;2-1(3,4)5/h7-14H,1-6H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQHJVRMJMLRML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC(C)(C)C1=CC(=C2C(=C1)[N+](=CO2)C3=CC=CC=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26BF4NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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